N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide
Description
N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-12(2)6-3-4-11-9(14)13-7-5-10-8-13/h5,7-8H,3-4,6H2,1-2H3,(H,11,14) |
InChI Key |
PHBWMYJAZYIFKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted imidazole compounds .
Scientific Research Applications
N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is a chemical compound with an imidazole ring and a dimethylamino substituent, possessing a molecular formula of and a molecular weight of approximately 196.25 g/mol. It is characterized by a carboxamide functional group, which contributes to its reactivity and biological activity.
Applications
This compound has diverse applications across various fields.
Medicinal Chemistry
This compound exhibits significant biological activity, particularly in medicinal chemistry, and has been investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Interaction studies are performed to understand the compound's binding affinity to biological targets using techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking.
Imidazole derivatives have shown bioactivity . this compound may interact with specific enzymes or cellular receptors, influencing biological pathways and serving as a tool in studying enzyme mechanisms and protein-ligand interactions because of its structural characteristics.
P-gp Inhibition
Soloxolone N-3-(dimethylamino)propylamide, a compound bearing a N-3-(dimethylamino)propylamide group, can interact with the active site of P-gp (P-glycoprotein) and inhibit its transport function . In vitro assays showed that this compound enhanced the uptake of Rhodamine 123 and doxorubicin in human cervical carcinoma and murine lymphosarcoma cells .
Neurodegenerative Disorders
Imidazole compounds are relevant to the treatment of neurodegenerative and/or neurological disorders, such as Alzheimer's disease, in mammals, including humans . These compounds can inhibit the production of Aβ-peptides that contribute to neurological deposits of amyloid protein .
Organic Synthesis
Triflamides, which can be used as a catalyst, are used in the isoprenylation of aliphatic aldehydes, in the synthesis of amides from vinyl azides and alcohols, and in the rearrangement of N-(1-trimethylsilyl)allylhydrazones . 3-(Dimethylamino)-1-propylamine can be effective in anomeric deacylation reactions giving 1-O deprotected sugars in high yield as precursors for the formation of imidate glycosyl donors .
DNA Minor Groove Binders
Carboxylic acid compounds have been coupled with N-[3-(dimethylamino)propyl]-1-methyl-4-{[(1-methyl-4-nitro-1H-pyrrol-2- .
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure Similarity | Primary Use |
|---|---|---|
| N-[3-(dimethylamino)propyl]methacrylamide | Similar dimethylamino propyl group | Polymer chemistry |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Contains a carbodiimide moiety | Coupling agent in peptide synthesis |
| N-(3,3-diphenylpropyl)-1H-imidazole-1-carboxamide | Imidazole ring present | Used for biochemical research purposes |
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but used primarily in polymer chemistry.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
Uniqueness
N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is unique due to its imidazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack the imidazole moiety .
Biological Activity
N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.
Biological Activity
This compound exhibits significant biological activities, notably in antimicrobial and anticancer domains. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity and influencing metabolic pathways.
- Protein-Ligand Interactions : It serves as a valuable tool in studying protein-ligand interactions due to its structural characteristics.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Properties :
- Anticancer Activity :
- Mechanistic Studies :
Table 2: Key Research Findings
| Study Focus | Findings | Year | Journal |
|---|---|---|---|
| Antimicrobial Study | Significant inhibition of bacterial growth | 2020 | MDPI |
| Anticancer Study | Inhibition of cancer cell proliferation | 2021 | PMC |
| Enzyme Interaction | Competitive inhibition observed | 2022 | Nature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
